

estradiol undecylate pharmacokinetic comparison testosterone undecanoate

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Compound Focus: Estradiol undecylate

CAS No.: 3571-53-7

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Pharmacokinetic and Chemical Comparison

The table below summarizes the key characteristics of these two long-acting hormone esters.

Parameter	Estradiol Undecylate (EU)	Testosterone Undecanoate (TU)
IUPAC Name	[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]undecanoate [1]	Information not available in search results
Molecular Formula	C ₂₉ H ₄₄ O ₃ [1]	Information not available in search results
Molecular Weight	440.668 g·mol ⁻¹ [1]	Information not available in search results
Ester Chain Length	10 carbons ("undecyl") [2]	11 carbons ("undecanoyl") [3]
Active Hormone	Estradiol [1]	Testosterone [4]

Parameter	Estradiol Undecylate (EU)	Testosterone Undecanoate (TU)
Primary Medical Uses	Prostate cancer (historical), transgender hormone therapy [1]	Male hypogonadism, gender-affirming therapy [5] [4] [3]
Common Administration Route	Intramuscular injection (oil solution) [1]	Intramuscular injection (oil solution); also oral formulations [4] [3]
Reported Duration of Action	1 to 4 months, depending on dose (e.g., 25-50 mg IM: 2-4 months) [1]	Approximately 12 weeks for a 1000 mg IM dose [4]
Key PK Data Availability	Limited. Lacks published concentration-time curves for full modeling; reported duration is based on clinical effect [2] [6]	Well-characterized. Robust clinical concentration-time data available from multiple studies [2] [4]
Metabolism	Cleavage by esterases in liver, blood, and tissues into estradiol and undecanoic acid; also a substrate of CYP3A4 [1] [7]	Presumed cleavage by esterases into testosterone and undecanoic acid; specific cytochrome P450 pathway not detailed in search results

Comparative Pharmacokinetic Properties and Modeling

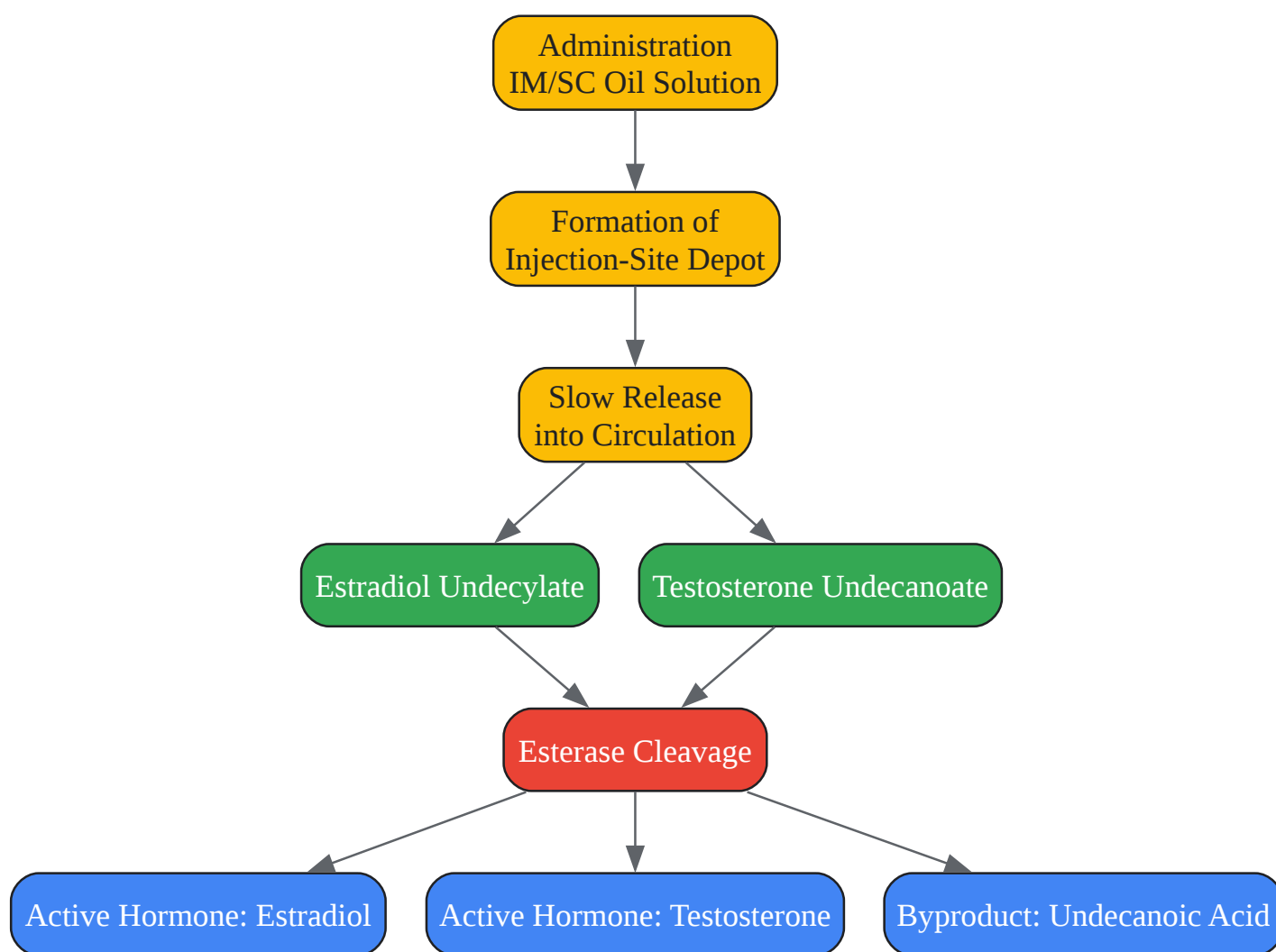
The shared undecanoate ester leads to very similar long-acting pharmacokinetic profiles, though direct comparative human data is scarce.

- **Mechanism of Prolonged Action:** Both are fatty acid esters dissolved in oil for injection. The long ester chain makes the molecule highly lipophilic, causing it to form a depot at the injection site. The hormone is slowly released from this depot into the circulation and rapidly hydrolyzed by esterases into the active hormone (estradiol or testosterone) and undecanoic acid [2] [3]. The long duration is due to this slow release, not slow metabolism of the active hormone.
- **Inference from Testosterone Undecanoate:** Due to the lack of direct data for **estradiol undecylate**, its pharmacokinetic profile has been inferred from testosterone undecanoate. This is considered a

reasonable approach because the two compounds have nearly identical chemical structures and lipophilicity, which is the primary determinant of release rate from the injection site [2] [8].

- **Modeling Limitations:** One analysis notes that attempts to model **estradiol undecylate** were hampered because the only two identified clinical studies stopped measuring estradiol levels after two weeks, preventing an accurate estimate of the terminal half-life [6].

The following diagram illustrates the parallel metabolic pathways of **estradiol undecylate** and testosterone undecanoate.



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Experimental Protocol for Pharmacokinetic Profiling

For researchers seeking to characterize a long-acting injectable hormone ester, the following protocol outlines a standard methodology, consistent with the studies referenced in the search results [5] [4].

- **1. Study Design:** Open-label, single-dose or multiple-dose pharmacokinetic study.
- **2. Subjects:** Adult volunteers or patients (e.g., with hypogonadism for testosterone studies, or for historical estrogen studies, men with prostate cancer). Participants should have normal liver and kidney function.
- **3. Dosing and Administration:**
 - The ester is administered as a single intramuscular injection into the gluteal muscle.
 - The formulation is an oil solution (e.g., in castor or tea seed oil) at a defined concentration.
- **4. Blood Sampling:**
 - **Schedule:** Pre-dose (baseline), and at multiple time points post-dose (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours, then daily for the first week, and 2-3 times per week for several weeks or months).
 - **Analysis:** Serum is isolated and concentrations of the active hormone (estradiol or testosterone) are measured using a validated method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or radioimmunoassay.
- **5. Data Analysis:**
 - **Pharmacokinetic Parameters:** Calculate key parameters including (C_{\max}) (maximum concentration), (T_{\max}) (time to (C_{\max})), ($t_{1/2}$) (terminal half-life), and AUC (area under the concentration-time curve).
 - **Modeling:** Fit the concentration-time data to pharmacokinetic models (e.g., one- or two-compartment models) to describe the absorption and elimination phases.

Key Conclusions for Researchers

- **Estradiol undecylate is a well-characterized pharmacological entity but lacks modern, publicly available clinical pharmacokinetic data.** Its profile is primarily understood through historical clinical use and inference from its structural analogue, testosterone undecanoate [1] [2] [6].
- **Testosterone undecanoate serves as a robust model** for the expected behavior of **estradiol undecylate** due to their nearly identical ester chains and lipophilicity [2] [8].
- **The primary research gap is a direct, head-to-head pharmacokinetic study** of these two compounds under standardized conditions. Future research should focus on generating full concentration-time curves for **estradiol undecylate** to validate the current inferred models.

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